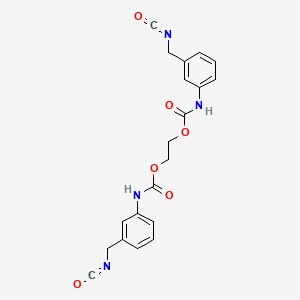
Ethylene (3-isocyanatomethylphenyl)-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene (3-isocyanatomethylphenyl)-carbamate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and versatility. The compound is characterized by the presence of an ethylene group, a carbamate group, and an isocyanate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylene (3-isocyanatomethylphenyl)-carbamate typically involves the reaction of ethylene with 3-isocyanatomethylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethylene (3-isocyanatomethylphenyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isocyanate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamate derivatives, while substitution reactions may produce substituted carbamate compounds .
Scientific Research Applications
Ethylene (3-isocyanatomethylphenyl)-carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Ethylene (3-isocyanatomethylphenyl)-carbamate involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Toluene diisocyanate: Similar in structure but differs in the presence of a toluene group instead of an ethylene group.
Methylene diphenyl diisocyanate: Contains a methylene bridge between two phenyl rings with isocyanate groups.
Hexamethylene diisocyanate: Features a hexamethylene chain with isocyanate groups at both ends.
Uniqueness
Ethylene (3-isocyanatomethylphenyl)-carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
68092-73-9 |
|---|---|
Molecular Formula |
C20H18N4O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C20H18N4O6/c25-13-21-11-15-3-1-5-17(9-15)23-19(27)29-7-8-30-20(28)24-18-6-2-4-16(10-18)12-22-14-26/h1-6,9-10H,7-8,11-12H2,(H,23,27)(H,24,28) |
InChI Key |
XFIRHQKNSMDAHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCCOC(=O)NC2=CC=CC(=C2)CN=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















